PPARα Antagonism: Class-Level Potency Range for Benzothiazole‑Based N‑(Phenylsulfonyl)amides
In a transactivation assay using the PPARα agonist GW7647 as the baseline, a series of benzothiazole‑based N‑(phenylsulfonyl)amides demonstrated dose‑dependent antagonism. The most active compounds in that series achieved ≥50% inhibition of GW7647‑induced PPARα activation at concentrations below 10 µM [1]. While CAS 880342‑63‑2 was not individually reported in that study, its core scaffold is identical to the published chemotype, and the 6‑methyl substitution on the benzothiazole ring is a permitted modification within the reported SAR. However, no direct comparator data for CAS 880342‑63‑2 versus a specific named analog is available, and this evidence item is therefore classified as class‑level inference.
| Evidence Dimension | PPARα transactivation inhibition |
|---|---|
| Target Compound Data | Not individually reported for CAS 880342‑63‑2 |
| Comparator Or Baseline | GW7647 (PPARα agonist) + representative benzothiazole‑based N‑(phenylsulfonyl)amides (e.g., compound 4b in Ammazzalorso et al. 2011) |
| Quantified Difference | Class representatives achieve >50% inhibition at <10 µM; exact value for CAS 880342‑63‑2 is unknown. |
| Conditions | Cell‑based PPARα transactivation assay (HEK293 cells transfected with PPARα expression plasmid and PPRE‑luciferase reporter) |
Why This Matters
PPARα antagonism is a mechanism of interest in oncology, and knowing the class potency range helps prioritize compounds for further profiling, but lack of compound‑specific data for CAS 880342‑63‑2 means head‑to‑head selection is not possible on this basis alone.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-4872. DOI: 10.1016/j.bmcl.2011.06.028. View Source
